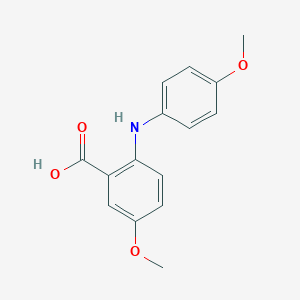

5-甲氧基-2-((4-甲氧基苯基)氨基)苯甲酸

描述

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid is a chemical compound that has been studied for various applications in chemistry and materials science. The interest in this compound stems from its unique structural and chemical properties.

Synthesis Analysis

The synthesis of similar benzoic acid derivatives involves complex reactions and characterizations. For example, the synthesis of certain azo-benzoic acids was confirmed using NMR, UV–VIS, and IR spectroscopy (Baul et al., 2009). Another study demonstrated the synthesis of a related compound, 4-amino-2-methoxy-5-ethylthio benzoic acid, with good yield through a series of reactions including methylation and hydrolysis (Yang Guo-jun, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid has been investigated using X-ray crystallography and spectroscopic methods. One such study on a related compound used X-ray crystallography, spectroscopy, and DFT calculations to characterize its structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical behaviors, such as acid-base dissociation and tautomerism in solution, as observed in similar azo-benzoic acids (Baul et al., 2009). Their chemical properties are typically investigated using various spectroscopic techniques.

Physical Properties Analysis

The physical properties of such compounds can be unique due to their molecular structure. For instance, crystal packing, molecular interactions, and other structural features significantly influence their physical properties, as seen in related studies (Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on similar compounds have shown intricate intermolecular interactions and reaction pathways (Tamer et al., 2015).

科学研究应用

5-甲氧基-2-((4-甲氧基苯基)氨基)苯甲酸所属的一类苯杂环[(甲氧基苯基)氨基]氧代烷基酸酯对 5-脂氧合酶、白三烯 D4 和卵清蛋白诱导的支气管痉挛表现出抑制活性 (Musser 等,1987).

一种用 2-羟基-5-甲氧基苯甲酸化学改性的活性炭已证明在从水溶液中去除钴离子方面具有很高的效率 (Gunjate 等,2020).

5-溴-2-氯-4-(甲氧基羰基)苯甲酸是制造用于糖尿病治疗的 SGLT2 抑制剂的关键中间体,以 24% 的产率在大规模工业过程中生产,表明其在制药中的重要性 (Zhang 等,2022).

对乌毛蕨根的研究揭示了对位官能化的苯基戊酸的生物合成途径,其中包括苯甲酸的直接间位羟基化 (Hiraga 等,1998).

一项关于使用 4-(4-甲氧基苯基)四氢-2H-吡喃-4-羧酸合成对氨基苯甲酸二酰胺的研究显示了此类化合物的化学潜力 (Agekyan & Mkryan, 2015).

安全和危害

Specific safety and hazard information for “5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid” is not readily available. However, similar compounds have shown various hazard classifications, including acute toxicity and skin sensitization5.

未来方向

The future directions for “5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid” are not readily available. However, similar compounds have shown potential in various fields, including antimicrobial activity2, suggesting potential future research directions.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.

属性

IUPAC Name |

5-methoxy-2-(4-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-11-5-3-10(4-6-11)16-14-8-7-12(20-2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDINMZJMFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302108 | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid | |

CAS RN |

56980-14-4 | |

| Record name | 56980-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

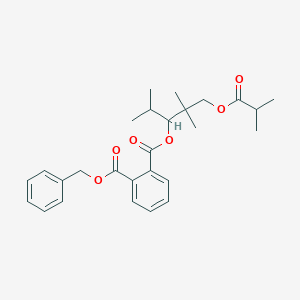

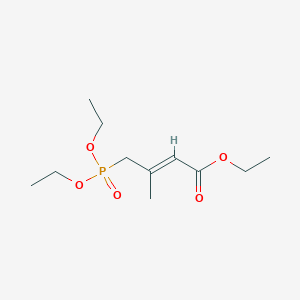

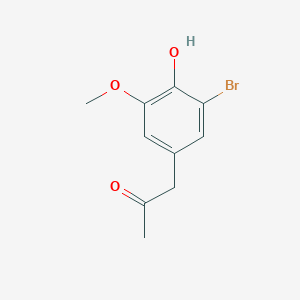

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

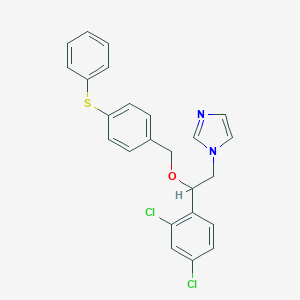

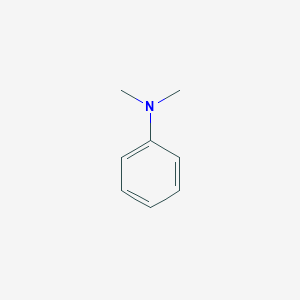

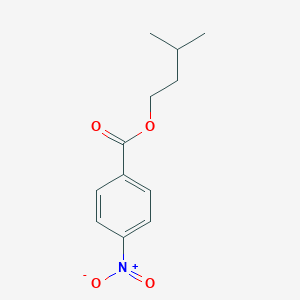

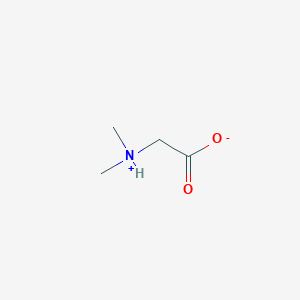

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)